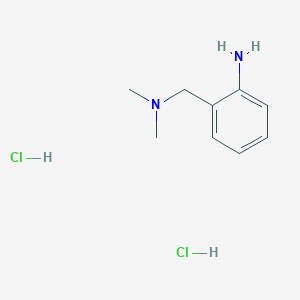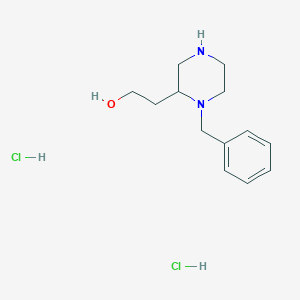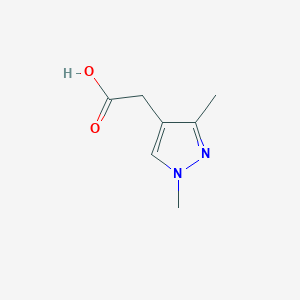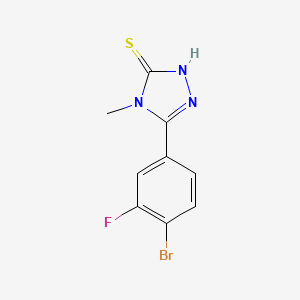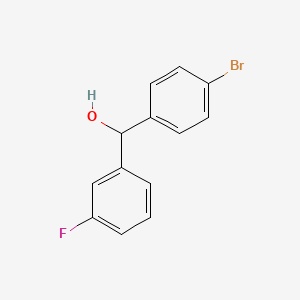
(4-Bromophenyl)(3-fluorophenyl)methanol
Vue d'ensemble
Description
“(4-Bromophenyl)(3-fluorophenyl)methanol” is a chemical compound with the CAS Number: 944645-38-9 and a molecular weight of 281.12 . It has a linear formula of C13H10BrFO . The IUPAC name for this compound is (4-bromophenyl) (3-fluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for “(4-Bromophenyl)(3-fluorophenyl)methanol” is 1S/C13H10BrFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Bromophenyl)(3-fluorophenyl)methanol” has a molecular weight of 281.12 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Proton Exchange Membranes for Fuel Cell Applications
New monomers containing pendent methoxyphenyl groups were synthesized, leading to the development of copoly(arylene ether sulfone)s. These copolymers were then converted into side chain-type sulfonated copolymers with high proton conductivities and low methanol permeabilities, indicating potential as proton exchange membranes in fuel cell applications. The balance between proton conductivity and water swelling in these materials suggests they possess the requisite properties for effective use in fuel cells (Wang et al., 2012).
Organic Synthesis and Chemical Properties
(4-Bromophenyl)(3-fluorophenyl)methanol has been used in various organic syntheses, demonstrating its versatility in chemical reactions. For instance, it is prepared through palladium-catalyzed C-H halogenation reactions, offering advantages such as milder reaction conditions, higher yields, and better selectivity compared to traditional methods. This highlights its role in the synthesis of multi-substituted arenes, contributing to chemical diversity in organic synthesis (Sun et al., 2014).
Photophysical Studies and Fluorescent Materials
Fluorination of fluorophores, including compounds derived from (4-Bromophenyl)(3-fluorophenyl)methanol, can significantly enhance their photostability and improve spectroscopic properties. Such compounds have been synthesized and subjected to nucleophilic aromatic substitution reactions, yielding fluorinated benzophenones, xanthones, acridones, and thioxanthones. These fluorinated compounds are promising for the development of novel fluorophores with tunable absorption and emission spectra, demonstrating the chemical's contribution to advancements in fluorescent materials (Woydziak et al., 2012).
Theoretical Studies and Material Properties
Theoretical studies have been conducted on (RS)-(4-fluorophenyl)(pyridine-2yl)methanol, a related compound, using density functional theory (DFT). These studies include infrared spectroscopy and normal mode analysis, providing insights into the structure-activity relationship of the molecule. Such research underscores the potential of (4-Bromophenyl)(3-fluorophenyl)methanol and its derivatives in understanding and designing materials with specific optical and electronic properties (Trivedi, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(4-bromophenyl)-(3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEJGILJRSUTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678849 | |
| Record name | (4-Bromophenyl)(3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944645-38-9 | |
| Record name | (4-Bromophenyl)(3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



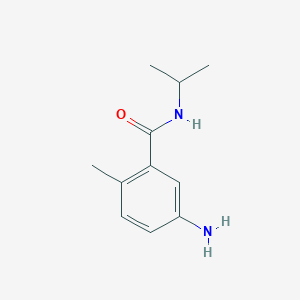
![8-Azabicyclo[5.2.0]nonane](/img/structure/B1522379.png)


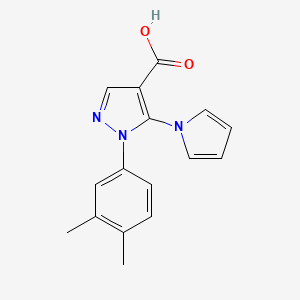

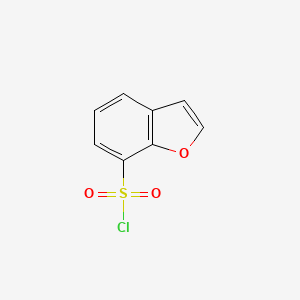

![tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1522387.png)
